What are the fundamental properties of Disodium Methanedisulfonate?
What are the fundamental properties of Disodium Methanedisulfonate?
Technical Monograph: Disodium Methanedisulfonate (DSMS) Role: Advanced Pharmaceutical Intermediate & Functional Excipient CAS: 5799-70-2 | Formula: CH₂(SO₃Na)₂
Executive Summary
Disodium Methanedisulfonate (DSMS) is a bifunctional sulfonate salt that serves as a critical raw material in the synthesis of Methanedisulfonic Acid (MDSA) and as a specialized additive in electrochemical deposition. In the context of drug development, DSMS is gaining traction as a precursor for salt formation of basic Active Pharmaceutical Ingredients (APIs).
Unlike the ubiquitous mesylates (methanesulfonates), the methanedisulfonate moiety offers a dianionic character , providing unique solubility profiles and crystal packing options for difficult-to-formulate drugs. However, its structural similarity to other sulfonates necessitates rigorous control strategies to mitigate Genotoxic Impurities (GTIs) , specifically alkyl sulfonate esters, in compliance with ICH M7 guidelines.
This guide details the physicochemical properties, synthesis protocols, and pharmaceutical utility of DSMS, emphasizing risk mitigation in drug substance manufacturing.
Physicochemical Architecture
DSMS is the disodium salt of methanedisulfonic acid.[1] Its structure consists of a methylene bridge connecting two sulfonate groups, creating a highly polar, water-soluble dianion.
Fundamental Properties
| Property | Value / Description | Relevance to Formulation |
| Molecular Formula | CH₂Na₂O₆S₂ | High ionic character |
| Molecular Weight | 220.13 g/mol | Moderate mass contribution to final salt |
| Appearance | White crystalline powder | Standard solid handling |
| Solubility (Water) | Highly Soluble (>500 g/L) | Excellent for aqueous processing |
| Solubility (Organic) | Insoluble in EtOH, Acetone | Facilitates purification via antisolvent precipitation |
| Hygroscopicity | Moderate to High | Requires controlled humidity storage (RH <40%) |
| pKa (Acid Form) | pKa₁ ≈ -2.0, pKa₂ ≈ 1.5 | Strong acid precursor; fully ionized at physiological pH |
Structural Significance
The presence of two sulfonate groups on a single carbon atom (
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Form 1:2 salts with mono-basic drugs (one MDSA molecule neutralizes two drug molecules).
-
Form 1:1 salts with di-basic drugs.
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Act as a cross-linking counter-ion , potentially stabilizing crystal lattices through extensive hydrogen bonding networks.
Synthesis & Manufacturing Protocol
The industrial synthesis of DSMS typically employs a Strecker-type nucleophilic substitution using dichloromethane (DCM) and sodium sulfite. This route is preferred for its high yield and avoidance of highly toxic sultone intermediates.
Reaction Mechanism (DOT Visualization)
The reaction proceeds via a double nucleophilic attack of the sulfite ion on the dihaloalkane.
Figure 1: Nucleophilic substitution pathway for DSMS synthesis. High pressure and temperature are required to overcome the steric and electronic repulsion of the second substitution.
Laboratory Scale Protocol (Optimized)
Objective: Synthesize 100g of high-purity DSMS.
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Reagents:
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Dichloromethane (DCM): 0.5 mol (Excess is often used if recycled, but stoichiometry is 1:2).
-
Sodium Sulfite (
): 1.0 mol (dissolved in water). -
Catalyst: Tetrabutylammonium bromide (TBAB) - 1-2 mol% (Phase Transfer Catalyst).
-
-
Procedure:
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Step 1: Charge a high-pressure autoclave (Hastelloy or Glass-lined) with aqueous Sodium Sulfite and TBAB.
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Step 2: Add Dichloromethane.[2] Seal the reactor.
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Step 3: Heat to 150-160°C . The internal pressure will rise significantly (approx. 10-15 bar) due to DCM vapor pressure.
-
Step 4: Maintain agitation (500 RPM) for 8-12 hours. The reaction is biphasic; vigorous stirring is critical.
-
Step 5: Cool to room temperature. Vent unreacted DCM (scrubbed).
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Step 6: The aqueous layer contains the product. Evaporate water to near dryness or add Ethanol (antisolvent) to precipitate crude DSMS.
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Step 7: Recrystallize from Water/Ethanol (30:70) to remove inorganic salts (NaCl).
-
Step 8: Dry under vacuum at 80°C for 6 hours.
-
Quality Check: Assay via Ion Chromatography (IC) should show >98% purity with <0.5% Chloride content.
Pharmaceutical Utility: Salt Selection & Safety
The primary value of DSMS in pharma is as a source of the methanedisulfonate anion .
Salt Selection Strategy
When a basic drug candidate exhibits poor solubility as a hydrochloride or tosylate salt, methanedisulfonate is a viable alternative.
| Feature | Mesylate (Standard) | Methanedisulfonate (DSMS derived) |
| Charge | -1 (Monoanion) | -2 (Dianion) |
| Solubility | Generally High | Very High (often higher due to solvation) |
| Melting Point | Moderate | Often Higher (due to crystal lattice energy) |
| Hygroscopicity | High | Moderate to High |
| Regulatory Risk | High (Ethyl Mesylate formation) | High (Needs similar control) |
Genotoxic Impurity (GTI) Mitigation (ICH M7)
A critical concern with all sulfonic acids is the potential formation of Alkyl Sulfonate Esters (e.g., Ethyl Methanedisulfonate) if the acid encounters alcohols (Methanol, Ethanol, Isopropanol) during processing. These esters are potent alkylating agents and known genotoxins.[3]
Control Strategy:
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Avoid Alcohols: When converting DSMS to the acid form or forming the API salt, utilize non-alcoholic solvents like Acetone, Water, or Acetonitrile.
-
Purge Steps: If alcohols must be used, ensure they are removed before the addition of the sulfonic acid source, or prove that the reaction conditions (excess water) favor hydrolysis of the ester back to the acid.
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Testing: Develop a trace-level GC-MS or LC-MS/MS method to quantify alkyl methanedisulfonates with a Limit of Quantitation (LOQ) below the Threshold of Toxicological Concern (TTC) (usually < 1.5 µ g/day ).
Figure 2: Decision tree for mitigating genotoxic risks when using Methanedisulfonates in drug formulation.
Analytical Methods
Due to the lack of a chromophore, DSMS cannot be detected by standard UV-Vis HPLC unless derivatized. Ion Chromatography (IC) is the method of choice.
Protocol: Ion Chromatography for DSMS Assay
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Instrument: Dionex ICS-5000+ or equivalent.
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Column: IonPac AS11-HC (Anion Exchange).
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Eluent: KOH gradient (10 mM to 60 mM).
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Suppressor: ASRS 300 (Self-regenerating).
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Detector: Conductivity Detector.
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Retention Time: Methanedisulfonate typically elutes after Sulfate (
) due to its divalent organic nature. -
Limit of Detection: ~0.1 ppm.
References
-
Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Link
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ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link
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Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link
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PubChem. (2024). "Disodium methanedisulfonate - Compound Summary." National Library of Medicine. Link
-
Google Patents. (2016). "Method for preparing methanedisulfonic acid (US9440915B2)." Link
Sources
- 1. Disodium methanedisulfonate | CH2Na2O6S2 | CID 16057804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9440915B2 - Method for preparing methanedisulfonic acid - Google Patents [patents.google.com]
- 3. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
